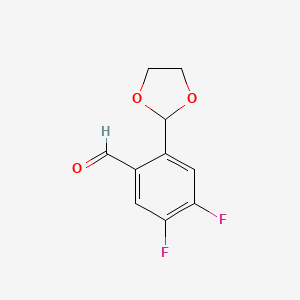
2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with two fluorine atoms and a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The difluorobenzaldehyde moiety can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzoic acid.
Reduction: 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity . The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
1,3-Dioxolan-2-ylmethyltriphenylphosphonium bromide: A compound with a similar 1,3-dioxolane ring structure, used in Wittig olefinations.
1,3-Dioxanes: Compounds with a six-membered ring structure, used as protecting groups in organic synthesis.
Uniqueness
2-(1,3-Dioxolan-2-yl)-4,5-difluorobenzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the difluorobenzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H8F2O3 |
|---|---|
分子量 |
214.16 g/mol |
IUPAC名 |
2-(1,3-dioxolan-2-yl)-4,5-difluorobenzaldehyde |
InChI |
InChI=1S/C10H8F2O3/c11-8-3-6(5-13)7(4-9(8)12)10-14-1-2-15-10/h3-5,10H,1-2H2 |
InChIキー |
PIDZTWGDIXBZLO-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC(=C(C=C2C=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


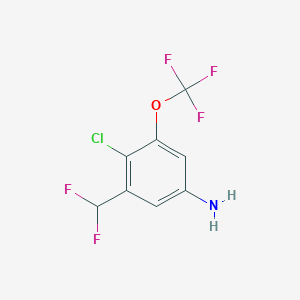
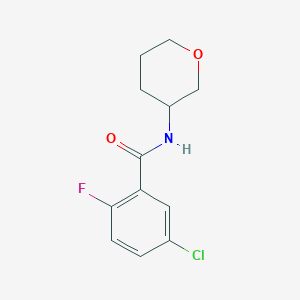
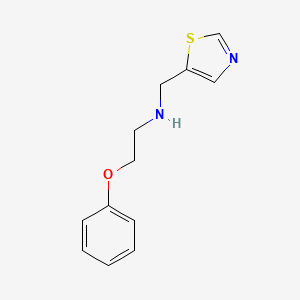
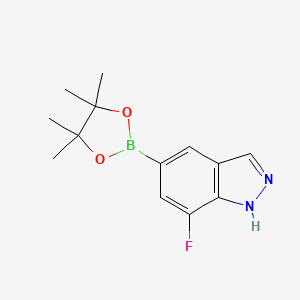
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)
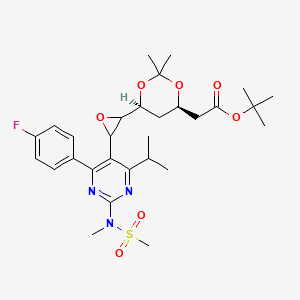
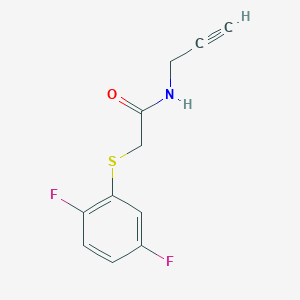
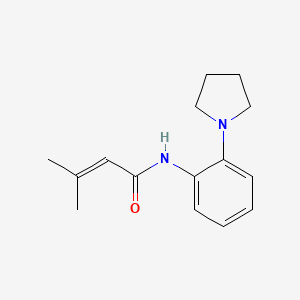
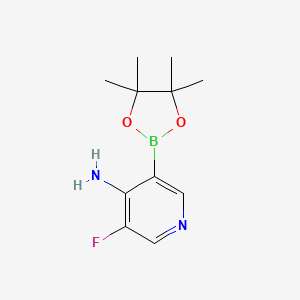
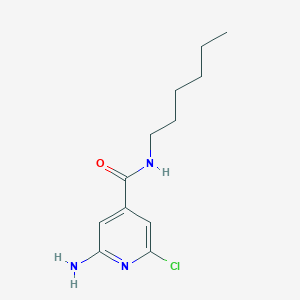
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)

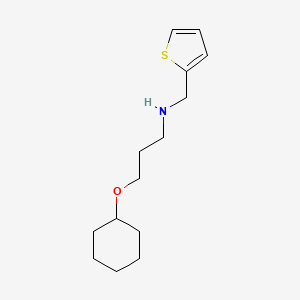
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
